N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques and Chemical Properties
Research has focused on the development of novel synthesis techniques for sulfonamide compounds. For instance, Anbarasan et al. (2011) explored a more benign electrophilic cyanation reagent for synthesizing various benzonitriles, showcasing the utility of sulfonamides in pharmaceutical intermediate synthesis (Anbarasan, Neumann, & Beller, 2011). This method could potentially be applied or adapted for the synthesis of complex sulfonamides, including N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide.
Applications in Medicinal Chemistry
Sulfonamide compounds have demonstrated significant antibacterial properties. Abbasi et al. (2015) synthesized sulfonamide derivatives and evaluated them as potent antibacterial agents against various bacterial strains (Abbasi et al., 2015). This suggests that derivatives of sulfonamides, such as the compound , could hold potential in developing new antibacterial treatments.
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds are well-known for their ability to inhibit carbonic anhydrase (CA), which has therapeutic implications in conditions like glaucoma, edema, and certain cancers. Eldehna et al. (2019) synthesized SLC-0111 enaminone analogs, demonstrating potent inhibitory effects on the tumor-associated carbonic anhydrase isoform IX (Eldehna et al., 2019). Given the structural similarity, N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide may also exhibit CA inhibition, potentially serving as a lead compound in cancer research.
Catalysis and Organic Synthesis
Research into sulfonamide compounds extends into their use as catalysts or intermediates in organic synthesis. Ayres et al. (2017) demonstrated a novel deoxycyanamidation of alcohols using a sulfonamide compound, highlighting the versatility of sulfonamides in synthetic chemistry (Ayres et al., 2017).
Potential for Cancer Treatment
Naphthyridine derivatives have been explored for their anticancer activities. Kong et al. (2018) investigated a novel naphthyridine derivative that induces necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells (Kong et al., 2018). This suggests that the specific naphthyridine core in the compound of interest might contribute to its potential anticancer properties.
特性
IUPAC Name |
N-[4-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carbonyl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-3-2-4-20(11-15)32(30,31)26-19-7-5-16(6-8-19)23(29)27-10-9-21-18(14-27)12-17(13-24)22(28)25-21/h2-8,11-12,26H,9-10,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMPHCANEQNZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-cyano-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carbonyl)phenyl)-3-methylbenzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。